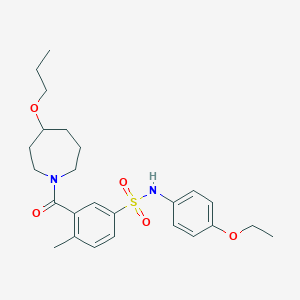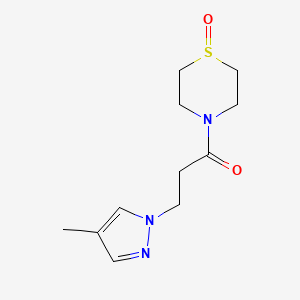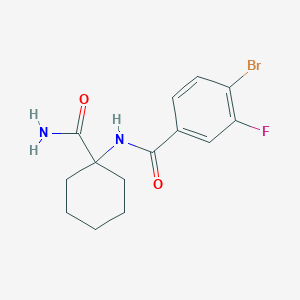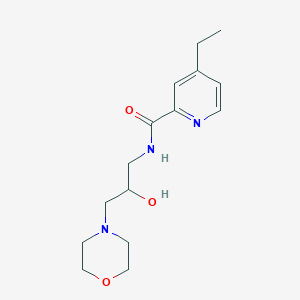![molecular formula C21H24N2O2 B6963927 4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6963927.png)
4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a phenylbutanoyl moiety, and a benzamide structure, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the cyclopropyl group through cyclopropanation reactions, followed by the introduction of the phenylbutanoyl group via acylation reactions. The final step involves the coupling of the benzamide moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide include:
Cyclopropyl derivatives: Compounds with cyclopropyl groups.
Phenylbutanoyl derivatives: Compounds with phenylbutanoyl moieties.
Benzamide derivatives: Compounds with benzamide structures.
Uniqueness
What sets this compound apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[[cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(17-5-3-2-4-6-17)13-20(24)23(19-11-12-19)14-16-7-9-18(10-8-16)21(22)25/h2-10,15,19H,11-14H2,1H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJAWTMPNZUWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CC=C(C=C1)C(=O)N)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine](/img/structure/B6963847.png)
![4-fluoro-N-[3-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)-3-oxopropyl]benzamide](/img/structure/B6963862.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6963871.png)
![N,N-dimethyl-5-[[(2-oxopiperidin-3-yl)carbamoylamino]methyl]oxolane-2-carboxamide](/img/structure/B6963879.png)
![2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B6963884.png)



![[1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea](/img/structure/B6963902.png)
![1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine](/img/structure/B6963912.png)

![1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-2-pyridin-3-yloxypropan-1-one](/img/structure/B6963935.png)

![(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone](/img/structure/B6963937.png)
